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Compound of Interest

1-Fluoro-3-isocyanato-2-
Compound Name:
methylbenzene

Cat. No.: B1367038

Introduction

1-Fluoro-3-isocyanato-2-methylbenzene, a substituted aromatic compound, holds significant
interest for researchers and professionals in drug development and materials science. Its
unique trifunctional substitution pattern—comprising a fluorine atom, an isocyanate group, and
a methyl group on a benzene ring—imparts a distinct combination of reactivity and
physicochemical properties. The isocyanate group serves as a versatile handle for a variety of
chemical transformations, including the formation of ureas, carbamates, and other derivatives,
making it a valuable building block in the synthesis of complex organic molecules. The
presence of a fluorine atom can significantly modulate the compound's metabolic stability,
lipophilicity, and binding affinity to biological targets.

A comprehensive understanding of the molecular structure is paramount for its effective
utilization. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS), provide an indispensable toolkit for the
unambiguous structural elucidation and characterization of this molecule. This in-depth
technical guide provides a detailed analysis of the spectral data for 1-Fluoro-3-isocyanato-2-
methylbenzene, offering insights into the interpretation of its NMR, IR, and MS spectra. As
experimental spectra for this specific compound are not readily available in public databases,
this guide presents a robust, predicted spectral analysis based on established principles of
spectroscopy and data from structurally related compounds.
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Molecular Structure and Isomerism

The systematic name, 1-Fluoro-3-isocyanato-2-methylbenzene, precisely defines the
connectivity of the substituents on the benzene ring. The CAS number for this compound is
60221-81-0.[1][2] A clear understanding of this substitution pattern is crucial for the accurate
prediction and interpretation of its spectral features.

Figure 1: Chemical structure of 1-Fluoro-3-isocyanato-2-methylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The predicted *H and 3C NMR spectra of 1-Fluoro-3-isocyanato-2-methylbenzene

are detailed below.

Predicted *H NMR Spectral Data

The *H NMR spectrum is expected to show distinct signals for the aromatic protons and the
methyl group protons. The chemical shifts are influenced by the electronic effects of the
fluorine, isocyanate, and methyl substituents.

] Predicted Chemical ) o Predicted Coupling
Proton Assignment _ Predicted Multiplicity
Shift (ppm) Constants (Hz)

Singlet (or narrow
CHs ~2.2 triplet due to long-
range coupling with F)

Ar-H (H4) ~7.0-7.2 Doublet of doublets JH4-H5 = 8, JH4-F =2
Triplet (or triplet of JH5-H4 = 8, JH5-H6 =
Ar-H (H5) ~6.9-7.1
doublets) 8

JH6-H5 = 8, JH6-F =

Ar-H (H6) ~7.1-7.3 Doublet of doublets 10

Expert Interpretation:
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o Methyl Protons: The methyl group protons are expected to appear as a singlet around 2.2
ppm. The electron-withdrawing nature of the adjacent fluorine and isocyanate groups will
cause a slight downfield shift compared to toluene (2.36 ppm). Long-range coupling to the
fluorine atom might result in a very narrow triplet, though this may not be resolved in a
standard spectrum.

e Aromatic Protons: The three aromatic protons will appear in the range of 6.9-7.3 ppm. The
fluorine atom will introduce characteristic splitting patterns. H6, being ortho to the fluorine, is
expected to show the largest H-F coupling constant (around 10 Hz). H4, being meta to the
fluorine, will exhibit a smaller H-F coupling (around 2 Hz). H5, being para to the fluorine, will
have a negligible H-F coupling and will likely appear as a triplet due to coupling with H4 and
H6.

Predicted **C NMR Spectral Data

The 13C NMR spectrum will provide information about the carbon skeleton of the molecule. The
chemical shifts of the aromatic carbons are significantly influenced by the substituents,
particularly the fluorine atom, which will also cause C-F coupling.

Predicted Chemical Shift

Carbon Assignment Predicted C-F Coupling (Hz)
(ppm)

CHs ~15 JC-F=3-5

C1l-F ~160 JC-F =245

C2-CHs ~125 2JC-F=20

C3-NCO ~135 3JC-F=3

C4 ~128 4JC-F=1

C5 ~120 3JC-F=8

C6 ~115 2JC-F=25

N=C=0 ~125

Expert Interpretation:
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e Aromatic Carbons: The carbon directly attached to the fluorine atom (C1) will be significantly
downfield and will exhibit a large one-bond C-F coupling constant (XJC-F) of approximately
245 Hz. The carbons ortho (C2, C6) and meta (C3, C5) to the fluorine will also show smaller
C-F couplings.

 |Isocyanate Carbon: The carbon of the isocyanate group is expected to appear around 125
ppm.

o Methyl Carbon: The methyl carbon will be observed in the aliphatic region, around 15 ppm,
and may show a small two-bond coupling to the fluorine atom.

Experimental Protocol: NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural
analysis.

-CO GC7H6FN]+- (m/z 123)]

[[C7H6F]+ (m/z 109HCH3[C6H4F]+ (m/z 95)]

Click to download full resolution via product page

[C8H6FNO]++ (m/z 151)
Molecular Ion - *NCO

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1367038#spectral-data-for-1-fluoro-3-isocyanato-2-
methylbenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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